1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one
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Overview
Description
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Benzylamine, methyl acetoacetate, and formaldehyde.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of catalysts to speed up the reaction.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions at the benzyl or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Generally, dihydropyridines are known to interact with calcium channels, affecting cellular processes. The molecular targets and pathways involved might include:
Calcium Channels: Modulation of calcium influx in cells.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-hydroxy-6-methyl-5,6-dihydropyridin-2(1H)-one can be compared with other dihydropyridines, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic uses.
Uniqueness
The uniqueness of this compound might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other dihydropyridines.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-benzyl-4-hydroxy-2-methyl-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-10-7-12(15)8-13(16)14(10)9-11-5-3-2-4-6-11/h2-6,8,10,15H,7,9H2,1H3 |
InChI Key |
DZGZGWVHFGRJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)N1CC2=CC=CC=C2)O |
Origin of Product |
United States |
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